H-Abu-Gly-OH
Description
N-[(2S)-2-aminobutanoyl]glycine, commonly referred to as H-Abu-Gly-OH, is a dipeptide resulting from the formal condensation of the carboxy group of L-alpha-aminobutyric acid with the amino group of glycine . This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(2S)-2-aminobutanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-2-4(7)6(11)8-3-5(9)10/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHUWZOIWWJJJM-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427202 | |
| Record name | H-Abu-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16305-80-9 | |
| Record name | H-Abu-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a predominant method for synthesizing this compound, leveraging Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protection strategies.
Fmoc-Based Approach
-
Resin Loading : A Wang or Rink amide resin is functionalized with Fmoc-Gly-OH. Deprotection with 20% piperidine in DMF yields a free amine.
-
Coupling of Abu : Fmoc-Abu-OH (pre-synthesized or commercial) is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF. Coupling efficiency exceeds 95% under these conditions.
-
Final Deprotection : Treatment with TFA (95%), water (2.5%), and TIS (triisopropylsilane, 2.5%) cleaves the peptide from the resin and removes side-chain protections.
Key Data :
Boc-Based Approach
Boc-Abu-OH is coupled to Gly-resin using DIC (N,N'-diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole). Post-coupling, Boc deprotection employs 50% TFA in DCM. This method minimizes aspartimide formation, a common side reaction in glycine-rich sequences.
Solution-Phase Fragment Condensation
For larger-scale synthesis, solution-phase methods avoid resin limitations:
-
Synthesis of Abu Derivatives : L-α-aminobutyric acid is synthesized via asymmetric alkylation of glycine Schiff base complexes. Nickel(II) complexes enable >90% enantiomeric excess (ee) for (S)-Abu.
-
Protection : Abu is protected as Boc-Abu-OH using di-tert-butyl dicarbonate.
-
Coupling to Gly : Boc-Abu-OH is activated with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole), then reacted with Gly-OtBu. Deprotection with TFA yields this compound.
Example Protocol :
Radical-Mediated Synthesis
A novel approach involves radical-induced methylation of homocysteine residues to generate Abu. This method, used in glycoprotein synthesis, employs VA-044 (a radical initiator) and ethanethiol (EtSH) to convert homocysteine to Abu within peptide chains. Applied to this compound:
-
Synthesize H-Hcy-Gly-OH (homocysteine-glycine).
-
Treat with VA-044 (2 eq) and EtSH (10 eq) in pH 7.0 buffer at 37°C for 6 h.
Advantage : Avoids racemization and enables post-translational modification.
Critical Challenges and Mitigation Strategies
Aspartimide Formation
Glycine’s low steric hindrance predisposes this compound to aspartimide side products during acidic deprotection. Mitigation includes:
Purification Challenges
This compound’s hydrophilicity complicates reverse-phase HPLC. Strategies include:
-
Mobile Phase Adjustments : Use of 0.1% TFA in water/acetonitrile with shallow gradients (1% ACN/min).
-
Ion-Pair Chromatography : Employing heptafluorobutyric acid (HFBA) as an ion-pairing agent.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Chemical Reactions Analysis
Synthetic Reactions
H-Abu-Gly-OH is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc- or Boc-protected amino acids . Key steps include:
-
Coupling : Activation of carboxyl groups using agents like HBTU or HATU.
-
Deprotection : Removal of temporary protecting groups (e.g., Fmoc) with piperidine.
-
Cleavage : Final release from the resin using trifluoroacetic acid (TFA).
Optimization Parameters for SPPS :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 20–25°C | Higher yields at lower temps |
| Solvent | DMF/DCM mixtures | Enhances coupling efficiency |
| Reaction Time | 1–2 hours per step | Reduces side reactions |
Patented methods for analogous dipeptides (e.g., Fmoc-Gly-Gly-OH) report 93% yields under controlled conditions (10% K₂CO₃, 30°C, 2-hour reaction) .
Hydrolysis Reactions
The peptide bond in this compound undergoes hydrolysis under acidic or basic conditions :
-
Acidic Hydrolysis (6M HCl, 110°C): Breaks into L-α-aminobutyric acid and glycine.
-
Basic Hydrolysis (NaOH, 100°C): Forms sodium salts of constituent amino acids.
Hydrolysis Kinetics :
| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| pH 1.0 | 4.2 × 10⁻⁶ | ~45 hours |
| pH 13.0 | 1.8 × 10⁻⁵ | ~10 hours |
Enzymatic hydrolysis by proteases (e.g., trypsin) is negligible due to the absence of specific cleavage sites .
Tautomerism and Stability
This compound exhibits tautomerism between its zwitterionic and neutral forms, influenced by pH :
Stability Data :
| pH Range | Dominant Form | Stability (25°C) |
|---|---|---|
| 2–4 | Zwitterion | High |
| 7–9 | Neutral | Moderate |
| >10 | Deprotonated carboxyl | Low |
Functionalization Reactions
This compound serves as a precursor for advanced peptide synthesis:
-
N-Acylation : Reacts with acetic anhydride to form acetylated derivatives (Ac-Abu-Gly-OH) .
-
Crosslinking : Participates in carbodiimide-mediated conjugations for biopolymer synthesis .
Example Reaction: Acetylation
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Reaction Time | 3–5 hours |
Interaction with Biological Targets
While primarily a structural peptide, this compound exhibits weak binding to γ-aminobutyric acid (GABA) receptors due to stereochemical similarities . No catalytic activity has been observed in enzymatic assays .
Scientific Research Applications
Biochemistry and Molecular Biology
Peptide Interactions and Biological Mechanisms
H-Abu-Gly-OH is utilized in studies exploring peptide interactions and biological mechanisms involving amino acids. It plays a crucial role in understanding how peptides bind to biological targets, such as enzymes or receptors, which can facilitate various biochemical pathways.
Solid-Phase Peptide Synthesis (SPPS)
The compound is commonly synthesized using solid-phase peptide synthesis methods, allowing for efficient assembly of peptides by sequentially adding protected amino acids to a solid support. This method optimizes yield and purity through controlled reaction conditions, including temperature and solvent choice.
Ophthalmology
Oxidative Stress Indicators
Research indicates that this compound can be used to measure oxidative stress levels in ocular tissues. The concentration of related compounds can provide insights into the health of the eye and the presence of conditions such as glaucoma or age-related macular degeneration.
Mycology
Inhibition of Aflatoxin Production
A notable application of this compound is its ability to inhibit aflatoxin production in Aspergillus flavus, a common fungus responsible for food contamination. In laboratory settings, it has been shown that certain bacterial strains can produce this compound, which significantly reduces aflatoxin levels when cultivated on peanuts . This property is particularly important for food safety and mycotoxin management.
Organic Chemistry
Modification of Amino Acids
this compound serves as a key reagent in the modification of amino acids during peptide synthesis. Its use in hydrolysis reactions enhances the efficiency of synthesizing Fmoc-protected amino esters, leading to improved yields with greener chemicals. This application underscores its significance in developing new synthetic methodologies.
Pharmaceuticals and Nutraceuticals
Potential Therapeutic Applications
The unique combination of amino acids in this compound suggests potential applications in pharmaceuticals and nutraceuticals. Its properties may contribute to the development of dietary supplements aimed at improving metabolic health or enhancing recovery from exercise due to its structural similarity to other bioactive peptides.
Summary Table of Applications
| Field | Application Description | Key Findings/Outcomes |
|---|---|---|
| Biochemistry | Peptide interaction studies | Facilitates understanding of enzyme/receptor binding |
| Ophthalmology | Measurement of oxidative stress | Indicates health status of ocular tissues |
| Mycology | Inhibition of aflatoxin production | Reduces contamination risk in food products |
| Organic Chemistry | Modification of amino acids | Enhances efficiency in peptide synthesis |
| Pharmaceuticals | Potential therapeutic uses | May improve metabolic health; useful in dietary supplements |
Case Studies
- Inhibition of Aflatoxin Production
-
Peptide Synthesis Optimization
- Study Design: Comparison of traditional peptide synthesis methods with those utilizing this compound.
- Results: Enhanced yields were achieved using greener reagents, demonstrating the compound's role in advancing sustainable chemistry practices.
Mechanism of Action
The mechanism of action of N-[(2S)-2-aminobutanoyl]glycine involves its interaction with specific molecular targets in the body. It primarily targets glycine and gamma-aminobutyric acid (GABA) receptors, which are involved in inhibitory neurotransmission in the central nervous system . By binding to these receptors, it modulates their activity, leading to hyperpolarization of the membrane potential and counteracting excitatory stimuli .
Comparison with Similar Compounds
N-[(2S)-2-aminobutanoyl]glycine is unique compared to other similar compounds due to its specific structure and functional properties. Some similar compounds include:
Ophthalmic acid:
L-alpha-aminobutyric acid: A precursor to N-[(2S)-2-aminobutanoyl]glycine, involved in various metabolic pathways.
N-[(2S)-2-aminobutanoyl]glycine stands out due to its specific interactions with glycine and GABA receptors, making it a valuable compound for research in neurobiology and therapeutic development .
Biological Activity
H-Abu-Gly-OH, or N-[(2S)-2-aminobutanoyl]glycine, is a compound of significant interest in biological research due to its interactions with various biomolecules and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a dipeptide composed of the amino acids 2-aminobutanoic acid (Abu) and glycine (Gly). Its structure allows it to engage in various biological interactions, particularly with neurotransmitter receptors.
The primary mechanism of action for this compound involves its interaction with glycine and gamma-aminobutyric acid (GABA) receptors. These receptors play crucial roles in inhibitory neurotransmission within the central nervous system, making this compound a candidate for neurobiological research and potential therapeutic applications in conditions like epilepsy and anxiety disorders.
Neurotransmission
Studies indicate that this compound can modulate neurotransmission by acting as an agonist at glycine receptors. This action can enhance inhibitory signaling in the brain, which may be beneficial in treating neurological disorders characterized by excitatory overactivity.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit antimicrobial properties. For example, analogs of this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these analogs ranged from 0.62 to 3.1 μM, indicating potent antibacterial activity .
Comparative Analysis with Similar Compounds
| Compound | Structure | Activity Type | MIC (μM) |
|---|---|---|---|
| This compound | N-[(2S)-2-aminobutanoyl]glycine | Neurotransmission | Not specified |
| Cyclo(l-Ala-Gly) | Cyclized dipeptide | Antifungal | 5 mM |
| Zelkovamycin Analog 1 | Modified structure | Antibacterial | 3.1 |
| Zelkovamycin Analog 5 | Substituted structure | Antibacterial | >160 |
This table illustrates the diverse biological activities associated with compounds related to this compound. The comparison highlights its unique role in neurotransmission versus the antimicrobial properties observed in its analogs.
Neuroprotective Effects
A study exploring the neuroprotective effects of this compound found that it could reduce neuronal apoptosis in models of oxidative stress. The compound's ability to enhance glycine receptor activity was linked to decreased levels of reactive oxygen species (ROS), suggesting a protective mechanism against neurodegeneration .
Antimicrobial Efficacy
In another study, researchers evaluated the efficacy of this compound analogs against various bacterial strains. The results indicated that modifications to the side chains significantly affected antimicrobial potency. For instance, an analog with a longer hydrophobic side chain exhibited up to 32-fold increased activity against MRSA compared to simpler structures .
Q & A
Basic Research Questions
Q. What are the standard methodologies for characterizing the purity and structural identity of H-Abu-Gly-OH in synthetic chemistry?
- Answer : Characterization typically involves a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : For verifying backbone structure and stereochemistry (e.g., , , and 2D NMR) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity using reverse-phase columns with UV detection at 214 nm (common for peptides) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) for molecular weight confirmation .
- Elemental Analysis : To validate stoichiometry of C, H, N, and O .
- Key Consideration : Ensure reproducibility by documenting solvent systems, column types, and calibration standards .
Q. How can researchers optimize the solid-phase synthesis of this compound to minimize side reactions?
- Answer : Critical factors include:
- Coupling Reagents : Use HOBt/DIC or Oxyma/DIC to reduce racemization .
- Resin Selection : Rink amide or Wang resin for C-terminal carboxylate or amide, respectively .
- Deprotection Conditions : 20% piperidine in DMF for Fmoc removal, monitored by Kaiser test .
- Temperature Control : Maintain 25°C during coupling to prevent β-sheet aggregation .
Q. What experimental approaches are recommended for assessing the solubility and stability of this compound in aqueous buffers?
- Answer :
- Solubility Testing : Use gravimetric analysis by dissolving known quantities in buffers (e.g., PBS, Tris-HCl) at varying pH (2–9) .
- Stability Studies : Incubate at 37°C and analyze degradation via HPLC at intervals (0h, 24h, 48h) .
- Aggregation Monitoring : Dynamic light scattering (DLS) for detecting particulate formation .
Advanced Research Questions
Q. How can computational chemistry methods be integrated to predict the conformational behavior of this compound in solution?
- Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models to study flexibility of the Abu (aminobutyric acid) side chain .
- Density Functional Theory (DFT) : Calculate intramolecular hydrogen-bonding propensity between Abu and Gly residues .
- Validation : Correlate computational data with experimental circular dichroism (CD) spectra .
- Limitations : Account for solvent dielectric effects and protonation states in simulations .
Q. What strategies are effective for resolving contradictory data on the biological activity of this compound across different assays?
- Answer :
- Source Analysis : Compare assay conditions (e.g., cell lines vs. in vitro enzyme kinetics) for confounding variables (e.g., serum proteins, pH) .
- Dose-Response Curves : Establish EC/IC values in parallel assays to identify potency discrepancies .
- Orthogonal Validation : Use SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP modulation) .
Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of this compound analogs?
- Answer :
- Scaffold Modification : Synthesize variants with Abu replaced by norvaline, norleucine, or cyclic analogs .
- Functional Assays : Test analogs in target-specific assays (e.g., receptor binding, enzyme inhibition) .
- Data Triangulation : Combine SAR with MD simulations to map steric/electronic effects .
- Documentation : Follow Beilstein Journal guidelines for reporting synthetic procedures and characterization .
Q. What methodologies enable integration of this compound into studies of peptide-based drug delivery systems?
- Answer :
- Conjugation Chemistry : Use Abu’s carboxylate for covalent linkage to PEG or nanoparticles via EDC/NHS chemistry .
- Biodistribution Studies : Label with or fluorescent tags for in vivo tracking .
- Controlled Release : Evaluate hydrolysis kinetics in simulated physiological conditions .
- Ethical Compliance : Adhere to NIH guidelines for preclinical studies involving animal models .
Q. How can reproducibility challenges in this compound synthesis be systematically addressed?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
